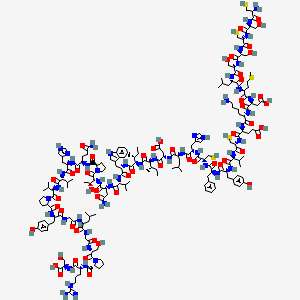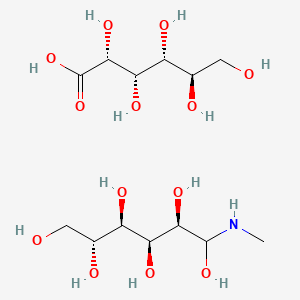
(R)-N-Fmoc-3-Amino-4-(Phenylthio)buttersäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of a phenylthio group adds to its unique chemical properties, making it a valuable intermediate in various organic synthesis processes.
Wissenschaftliche Forschungsanwendungen
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s worth noting that phenylbutyric acid, a related compound, has been shown to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Mode of Action
Phenylbutyric acid, a related compound, is known to demonstrate a number of cellular and biological effects . It’s plausible that ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid may have similar interactions with its targets, leading to changes at the cellular level.
Biochemical Pathways
Phenolic compounds, which include phenylbutyric acid, are known to play crucial physiological roles throughout the plant life cycle . They are produced under optimal and suboptimal conditions in plants and play key roles in developmental processes like cell division, hormonal regulation, photosynthetic activity, nutrient mineralization, and reproduction .
Pharmacokinetics
Pharmacokinetics often involves the study of how a drug is absorbed, distributed, metabolized, and excreted from the body . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
Phenylbutyric acid, a related compound, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amino acid with a phenylthiol derivative under suitable conditions.
Final Deprotection and Purification: The final product is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification through techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylthio derivatives.
Substitution: Substituted amino acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Fmoc-3-amino-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a phenylthio group.
®-N-Fmoc-3-amino-4-(ethylthio)butanoic acid: Contains an ethylthio group instead of a phenylthio group.
Uniqueness
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its methylthio and ethylthio analogs. The phenylthio group can participate in specific interactions and reactions that are not possible with other thio groups, making it a valuable compound in various synthetic and research applications.
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKPJJQNJPHQT-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B571687.png)








![Myristic acid-[9,10-3H]](/img/structure/B571705.png)

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)

